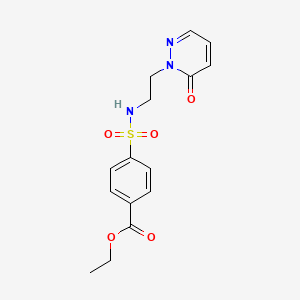

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

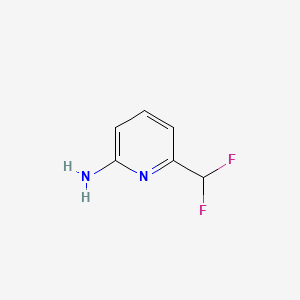

6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a useful research compound. Its molecular formula is C26H32N4O3S and its molecular weight is 480.63. The purity is usually 95%.

BenchChem offers high-quality 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Properties

Research conducted by Selvakumar et al. (2018) on morpholine substituted sulfonamide and urea derivatives, including those related to the quinazolinone family, demonstrated notable antiviral activity. One of the sulfonamide derivatives showed three-fold higher antiviral activity against an avian paramyxovirus compared to Ribavirin, a commercial antiviral drug, highlighting the potential of such compounds in antiviral therapies (Selvakumar et al., 2018).

Antitumor and Antimicrobial Activities

A study on the synthesis of new thioxoquinazolinone derivatives by Rajasekaran et al. (2013) reported both anticonvulsant and antimicrobial activities. Among the synthesized compounds, specific derivatives showed broad-spectrum activity against tested Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. Additionally, certain compounds exhibited potent anticonvulsant activity, suggesting their utility in epilepsy management (Rajasekaran et al., 2013).

Enzyme Inhibition for Cancer Therapy

A recent study by Riadi et al. (2021) focused on the synthesis and characterization of a new quinazolinone-based derivative for its cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. The compound exhibited potent cytotoxic activity with low micromolar IC50 values and showed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as a dual inhibitor for these enzymes, offering a promising approach for cancer therapy (Riadi et al., 2021).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide' involves the synthesis of the intermediate 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, which is then coupled with N-(2-phenylethyl)hexanamide to obtain the final product. The synthesis pathway involves several steps, including protection of functional groups, coupling reactions, and deprotection of functional groups.", "Starting Materials": [ "2-chloro-4-nitroaniline", "morpholine", "thiourea", "hexanoic acid", "2-phenylethylamine", "acetic anhydride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "methanol", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Protection of 2-chloro-4-nitroaniline with acetic anhydride and triethylamine to obtain N-acetyl-2-chloro-4-nitroaniline", "Step 2: Reduction of N-acetyl-2-chloro-4-nitroaniline with sodium dithionite to obtain 2-chloro-4-nitroaniline", "Step 3: Protection of 2-chloro-4-nitroaniline with acetic anhydride and triethylamine to obtain N-acetyl-2-chloro-4-nitroaniline", "Step 4: Reaction of N-acetyl-2-chloro-4-nitroaniline with morpholine and thiourea in dichloromethane to obtain 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid", "Step 5: Deprotection of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid with hydrochloric acid to obtain 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid", "Step 6: Coupling of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid with N-(2-phenylethyl)hexanamide in the presence of diethyl ether and triethylamine to obtain the final product '6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide'", "Step 7: Purification of the final product by recrystallization from ethyl acetate and methanol", "Step 8: Neutralization of the final product with sodium bicarbonate and washing with sodium chloride solution" ] } | |

CAS RN |

689769-12-8 |

Molecular Formula |

C26H32N4O3S |

Molecular Weight |

480.63 |

IUPAC Name |

6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |

InChI |

InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34) |

InChI Key |

FQNLPACCIITVRH-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)

![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)

![6-(4-Chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2373636.png)

![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)